5-Chloro-1H-pyrazole-4-carboxamide
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Overview
Description
5-Chloro-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid with ammonia or amines under controlled conditions . The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for maximizing yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide or other nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole-4-carboxylic acids.
Reduction: Formation of 5-amino-1H-pyrazole-4-carboxamide.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting succinate dehydrogenase.
Medicine: Explored for its antifungal and anticancer properties. .
Industry: Utilized in the development of agrochemicals, particularly fungicides.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the active site of the enzyme, disrupting the electron transport chain and inhibiting cellular respiration in fungal pathogens . This interaction is facilitated by hydrogen bonding and π-π stacking interactions with key amino acid residues within the enzyme’s active site .
Comparison with Similar Compounds
- 5-Amino-1H-pyrazole-4-carboxamide
- 3,5-Dichloro-1H-pyrazole-4-carboxamide
- 1-Phenyl-1H-pyrazole-4-carboxamide
Comparison: 5-Chloro-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Amino-1H-pyrazole-4-carboxamide, it exhibits different reactivity and biological activity profiles. The presence of the chlorine atom enhances its potential as a fungicide and enzyme inhibitor .
Properties
Molecular Formula |
C4H4ClN3O |
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Molecular Weight |
145.55 g/mol |
IUPAC Name |
5-chloro-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H,7,8) |
InChI Key |
JSNZLNFJOHJZIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1C(=O)N)Cl |
Origin of Product |
United States |
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